Lsd1-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18N2OS |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-3-ylbenzamide |

InChI |

InChI=1S/C20H18N2OS/c21-19-11-18(19)13-4-6-17(7-5-13)22-20(23)15-3-1-2-14(10-15)16-8-9-24-12-16/h1-10,12,18-19H,11,21H2,(H,22,23) |

InChI Key |

XBAABOMMIHKQMK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CSC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Lsd1-IN-17: A Potent Lysine-Specific Demethylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-17 is a potent, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme increasingly recognized as a critical therapeutic target in oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes detailed summaries of its inhibitory profile, effects on cancer cell proliferation, and insights into the broader signaling pathways influenced by LSD1 modulation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of epigenetic modulators and their therapeutic applications.

Chemical Properties and Structure

This compound, also referred to as compound 5b in its primary citation, is a derivative of tranylcypromine, a known class of monoamine oxidase and LSD1 inhibitors.[1] Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₂OS | [2] |

| Molecular Weight | 334.43 g/mol | [2] |

| IUPAC Name | N-(4-(trans-2-aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide | |

| SMILES | C1C(C1N)c2ccc(cc2)NC(=O)c3cccc(c3)c4ccsc4 | [3] |

| Physical Description | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

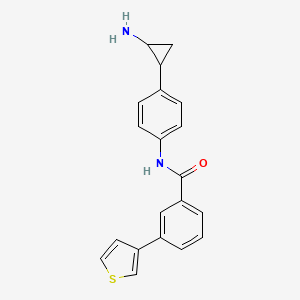

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Biological Activity and Inhibitory Profile

This compound has demonstrated potent inhibitory activity against LSD1 and, to a lesser extent, against monoamine oxidases A and B (MAO-A and MAO-B). Its efficacy has also been evaluated in the context of cancer cell proliferation.

| Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |

| LSD1-CoREST | 0.005 | Biochemical Assay | [2] |

| MAO-A | 0.028 | Biochemical Assay | [2] |

| MAO-B | 0.820 | Biochemical Assay | [2] |

| Cell Growth | 17.2 | LNCaP (Prostate Cancer) | [2] |

Signaling Pathways and Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By altering histone methylation states, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the cellular context and its interacting protein partners.

LSD1 has been shown to be a key regulator in several oncogenic signaling pathways, including:

-

PI3K/AKT Signaling: LSD1 can activate the PI3K/AKT pathway, a critical driver of cell proliferation and survival in prostate cancer.[4] Inhibition of LSD1 has been shown to decrease AKT phosphorylation.[4]

-

Wnt/β-Catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is heavily implicated in carcinogenesis and cancer cell pluripotency.[1]

-

MYC Signaling: In castration-resistant prostate cancer, LSD1 inhibition has been shown to significantly decrease MYC signaling, a key oncogenic driver.[1][5]

-

TP53 Signaling: LSD1 can repress the TP53 tumor suppressor pathway. Inhibition of LSD1 can lead to the reactivation of TP53 signaling.[6]

-

Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in regulating EMT, a process critical for cancer metastasis.[1]

The inhibitory action of this compound on LSD1 is expected to modulate these and other downstream pathways, leading to anti-proliferative and pro-differentiation effects in cancer cells.

References

- 1. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 Inhibition Disrupts Super-Enhancer-Driven Oncogenic Transcriptional Programs in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-17: A Technical Guide to its Mechanism of Action in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. Lsd1-IN-17 is a potent inhibitor of LSD1, demonstrating significant potential in cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in epigenetic regulation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of LSD1, targeting its flavin adenine dinucleotide (FAD)-dependent catalytic activity. By binding to the active site of LSD1, this compound prevents the demethylation of its primary substrates, mono- and di-methylated H3K4 (H3K4me1/2), which are key epigenetic marks associated with active gene transcription. Inhibition of LSD1 by this compound leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes, resulting in the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.

Furthermore, LSD1 is known to be a component of several corepressor complexes, including the CoREST and NuRD complexes. By inhibiting LSD1, this compound disrupts the function of these complexes, leading to a broader impact on chromatin structure and gene expression.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.[1]

| Target | Assay Type | IC50 (µM) | Cell Line | Effect | IC50 (µM) |

| LSD1-CoREST | Biochemical | 0.005 | LNCaP (Prostate Cancer) | Growth Arrest | 17.2 |

| MAO-A | Biochemical | 0.028 | |||

| MAO-B | Biochemical | 0.820 |

Table 1: Inhibitory activity of this compound against LSD1 and monoamine oxidases (MAOs), and its anti-proliferative effect in a cancer cell line.[1]

Signaling Pathways

The inhibition of LSD1 by this compound can modulate multiple signaling pathways critical for cancer cell proliferation, survival, and differentiation. Based on the known functions of LSD1, the primary pathways affected by this compound are likely to include:

-

Notch Signaling Pathway: LSD1 is known to regulate the Notch signaling pathway, which is crucial for cell fate decisions.[2][3] Inhibition of LSD1 can lead to the upregulation of Notch target genes, promoting differentiation and reducing cancer stem cell populations.

-

PI3K/Akt/mTOR Pathway: LSD1 has been shown to influence the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[2] By inhibiting LSD1, this compound may lead to the suppression of this pathway, contributing to its anti-proliferative effects.

-

Androgen Receptor (AR) Signaling: In prostate cancer, LSD1 acts as a co-activator for the androgen receptor. This compound-mediated inhibition of LSD1 can disrupt AR signaling, providing a therapeutic avenue for prostate cancer.[3][4]

Figure 1: Mechanism of action of this compound in epigenetic regulation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the inhibition of LSD1 enzymatic activity.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.1% Triton X-100).

-

Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer.

-

Prepare a solution of biotinylated H3K4me2 peptide substrate and FAD cofactor in assay buffer.

-

Prepare HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and XL665-conjugated streptavidin.

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilution or vehicle control to the wells of a 384-well low-volume microplate.

-

Add 5 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of the H3K4me2 peptide/FAD substrate solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Figure 2: Workflow for the LSD1 HTRF inhibition assay.

Cellular Histone Demethylation Assay

This assay measures the effect of this compound on histone methylation levels within cells.

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 24-48 hours.

-

-

Histone Extraction:

-

Lyse the cells and extract histones using a commercially available histone extraction kit or a standard acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

-

ELISA-based Detection:

-

Coat a 96-well plate with the extracted histones.

-

Block the wells to prevent non-specific antibody binding.

-

Add a primary antibody specific for H3K4me2 and incubate.

-

Wash the plate and add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a TMB substrate and stop the reaction with a stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the H3K4me2 signal to the total histone H3 signal (determined in a parallel ELISA).

-

Determine the dose-dependent effect of this compound on cellular H3K4me2 levels.

-

Figure 3: Workflow for the cellular histone demethylation assay.

Conclusion

This compound is a potent and specific inhibitor of LSD1 with demonstrated efficacy in preclinical models. Its mechanism of action, centered on the inhibition of LSD1's demethylase activity, leads to the reactivation of tumor suppressor genes and the modulation of key oncogenic signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other LSD1 inhibitors in the field of oncology. Further investigation into the precise downstream targets and the impact on the tumor microenvironment will be crucial in advancing this class of epigenetic modulators towards clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Selective and Reversible Inhibitor of Lysine-Specific Demethylase 1 for Oncology Research

An In-depth Technical Guide to the Discovery and Synthesis of the Novel LSD1 Inhibitor: Compound 14

Introduction

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, is a key epigenetic regulator. It removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including liver cancer, making it an attractive target for therapeutic intervention. This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of Compound 14, a potent, selective, and reversible inhibitor of LSD1.

Discovery of Compound 14: A Molecular Hybridization Approach

Compound 14 was designed using a molecular hybridization strategy, a technique that combines pharmacophoric elements from different bioactive molecules to create a new hybrid compound with enhanced potency and desired properties. The design of Compound 14 was based on the structures of a N-benzylarylamide derivative, a piperidine-2,6-dione analogue, and a propanamide derivative. The hypothesis was that linking a piperidine-2,6-dione scaffold and a propanamide linker to the N-benzylarylamide moiety would yield a novel and potent LSD1 inhibitor. This strategic design resulted in the successful identification of Compound 14 as a selective and reversible LSD1 inhibitor with significant anti-liver cancer activity.[1][2]

Quantitative Biological Data

The biological activity of Compound 14 was assessed through a series of enzymatic and cell-based assays. The data is summarized in the tables below.

Table 1: Enzymatic Inhibition Data for Compound 14

| Enzyme | IC₅₀ (µM) |

| LSD1 | 0.18 |

| MAO-A | >1 |

| MAO-B | >1 |

Table 2: Anti-proliferative Activity of Compound 14 in Human Liver Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| HepG2 | 0.93 |

| HEP3B | 2.09 |

| HUH6 | 1.43 |

| HUH7 | 4.37 |

Synthesis Pathway of Compound 14

The synthesis of Compound 14 is a multi-step process. The following diagram illustrates the synthetic route.

References

Lsd1-IN-17: A Potent Inhibitor of Lysine-Specific Demethylase 1 (LSD1) for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression and a promising therapeutic target in a multitude of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of Lsd1-IN-17, a potent inhibitor of LSD1. We delve into the core of its target protein, LSD1, detailing its structure, enzymatic mechanism, and diverse biological functions. This document summarizes key quantitative data for this compound, presents detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows through Graphviz diagrams, offering a valuable resource for researchers and drug development professionals in the field of epigenetics and therapeutics.

Introduction to LSD1: The Target Protein

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in epigenetic regulation.[1] It specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2][3] This demethylation activity is crucial for the dynamic regulation of chromatin structure and gene transcription.

Biological Functions of LSD1:

LSD1 is a multifaceted protein with a wide range of biological functions, acting as both a transcriptional repressor and co-activator depending on the context and its interacting protein partners.[2][4]

-

Transcriptional Repression: As a component of the CoREST repressor complex, LSD1 demethylates H3K4me1/2, which are generally associated with active transcription, leading to gene silencing.[5]

-

Transcriptional Activation: In conjunction with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, marks associated with transcriptional repression, thereby activating gene expression.[4]

-

Non-Histone Substrates: Beyond histones, LSD1 can also demethylate non-histone proteins like p53, DNMT1, and STAT3, thereby modulating their stability and activity.[2][6]

-

Cellular Processes: LSD1 is implicated in a variety of fundamental cellular processes, including cell proliferation, differentiation, epithelial-to-mesenchymal transition (EMT), and the maintenance of stem cell pluripotency.[2][6]

LSD1 in Disease:

The dysregulation of LSD1 has been linked to a variety of human diseases:

-

Cancer: Overexpression of LSD1 is observed in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer, where it contributes to tumor progression and drug resistance.[2][4][6]

-

Neurodegenerative Diseases: LSD1 plays a role in neuronal development and function.[7] Its dysregulation has been associated with neurodegenerative disorders such as Alzheimer's disease and frontotemporal dementia.[8]

-

Viral Infections: LSD1 can be co-opted by certain DNA viruses to facilitate their replication.[9][10] Conversely, it can also play a role in the host's antiviral response against RNA viruses.[11][12]

This compound: A Potent LSD1 Inhibitor

This compound is a potent, small-molecule inhibitor of LSD1. Its inhibitory activity extends to both the LSD1-CoREST complex and other monoamine oxidases, highlighting the need for careful experimental design to dissect its specific effects.

Quantitative Data for this compound

The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary target and related enzymes, as well as its effect on cancer cell proliferation.

| Target/Assay | IC50 (µM) | Cell Line | Reference |

| LSD1-CoREST | 0.005 | - | [1] |

| MAO-A | 0.028 | - | [1] |

| MAO-B | 0.820 | - | [1] |

| Cell Growth Arrest | 17.2 | LNCaP | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and to investigate the biological functions of LSD1.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This biochemical assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Materials:

-

Recombinant human LSD1 protein

-

This compound or other test compounds

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate (black, clear bottom)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant LSD1 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-545 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the LSD1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Histone Methylation

This technique is used to assess the effect of this compound on the levels of specific histone methylation marks within cells.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3 or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the histone mark of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative changes in histone methylation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where LSD1 is bound and to assess how this compound affects this binding.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Sonicator

-

ChIP-grade antibody against LSD1

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR machine and primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitate the LSD1-DNA complexes using a specific anti-LSD1 antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links.

-

Digest the protein and purify the DNA.

-

Quantify the amount of immunoprecipitated DNA at specific gene promoters using qPCR to determine the effect of this compound on LSD1 occupancy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LSD1 and a typical experimental workflow for characterizing an LSD1 inhibitor.

Caption: Overview of major LSD1 signaling pathways.

Caption: A typical experimental workflow for characterizing an LSD1 inhibitor.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of LSD1 in health and disease. Its potent inhibitory activity against LSD1 makes it a lead compound for further investigation in the development of novel epigenetic therapies. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of LSD1 biology and the therapeutic potential of its inhibition. As our understanding of the epigenetic landscape continues to expand, targeted inhibitors like this compound will be instrumental in translating this knowledge into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. epigentek.com [epigentek.com]

- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 9. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. epigentek.com [epigentek.com]

Lsd1-IN-17: A Technical Guide on its Effects on Histone H3K4 and H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of LSD1 inhibition, exemplified by the potent inhibitor Lsd1-IN-17, on H3K4 and H3K9 methylation. We will delve into the biochemical and cellular consequences of LSD1 inhibition, present quantitative data for various inhibitors, detail relevant experimental methodologies, and visualize the associated signaling pathways.

Introduction to LSD1 and Histone Methylation

Histone methylation is a key epigenetic modification that influences chromatin structure and gene expression. The methylation status of specific lysine residues on histone tails can either activate or repress transcription. LSD1 is a unique histone demethylase in that it can act as both a transcriptional co-repressor and co-activator.

-

Transcriptional Repression: In complex with co-repressors such as CoREST, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active enhancers and promoters. This removal of activating marks leads to gene silencing.[1][2][3]

-

Transcriptional Activation: When associated with nuclear receptors like the androgen receptor (AR) or estrogen receptor (ERα), LSD1's substrate specificity can switch to H3K9me1/2, which are repressive marks.[3][4] By demethylating H3K9, LSD1 facilitates transcriptional activation.[2][4]

Given its central role in gene regulation, the development of small molecule inhibitors targeting LSD1 has become a significant area of research in oncology and other diseases.[5]

This compound: An Exemplar LSD1 Inhibitor

For the purpose of this guide, we will use the designation "this compound" to represent a potent and selective LSD1 inhibitor. The data and methodologies presented are a composite derived from studies on various well-characterized LSD1 inhibitors.

Mechanism of Action

This compound functions by binding to the active site of LSD1, thereby preventing the demethylation of its histone substrates. This inhibition leads to an accumulation of H3K4me1/2 at LSD1 target genes, resulting in the de-repression of their expression.[1] In cellular contexts where LSD1 targets H3K9, its inhibition would be expected to lead to an increase in H3K9me1/2 levels.

Quantitative Data on LSD1 Inhibitors

The potency of LSD1 inhibitors is typically determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different compounds.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| GSK-LSD1 | LSD1 | HTRF Assay | 7.6 | [6] |

| CBB1003 | LSD1 | In vitro demethylase assay | ~5,000 | [7] |

| CBB1007 | LSD1 | In vitro demethylase assay | ~2,000 | [7] |

| SP-2509 | LSD1 | HTRF Assay | 2,500 | [6] |

| Tranylcypromine (TCP) | LSD1 | HTRF Assay | 5,600 | [6] |

Table 1: Comparative IC50 values of various LSD1 inhibitors.

Effects on Histone Methylation and Gene Expression

Inhibition of LSD1 by this compound elicits significant changes in the epigenetic landscape and downstream gene expression profiles.

Impact on H3K4 Methylation

The primary and most well-documented effect of LSD1 inhibition is the increase in global and gene-specific H3K4me1 and H3K4me2 levels.[1][7] This is a direct consequence of blocking LSD1's demethylase activity at the promoters and enhancers of its target genes. Studies have shown that treatment with an LSD1 inhibitor leads to a significant, genome-wide increase in H3K4me1/2 marks, which is coupled with the upregulation of genes associated with differentiation and tumor suppression.[1]

Impact on H3K9 Methylation

The effect of LSD1 inhibitors on H3K9 methylation is more context-dependent. In cell types where LSD1 is part of a transcriptional activation complex that targets H3K9, its inhibition can lead to an increase in H3K9me1/2 levels and subsequent repression of target genes.[8] However, in many cancer cell lines, the predominant role of LSD1 appears to be the repression of gene expression through H3K4 demethylation, and thus, significant changes in H3K9 methylation are not always observed upon inhibitor treatment.[7]

Gene Expression Changes

The altered histone methylation patterns induced by this compound result in profound changes in gene expression. Inhibition of LSD1 typically leads to the de-repression of genes involved in:

-

Cellular Differentiation: LSD1 plays a role in maintaining cells in an undifferentiated state. Its inhibition can induce differentiation in various cancer models, such as epidermal and hematopoietic cells.[1][2][9]

-

Tumor Suppression: LSD1 represses the expression of several tumor suppressor genes. This compound can reactivate these genes, leading to cell cycle arrest and apoptosis.

-

Signaling Pathways: LSD1 inhibition can impact various signaling pathways, including those involved in cell growth, proliferation, and epithelial-mesenchymal transition (EMT).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of LSD1 inhibitors like this compound.

LSD1 Biochemical Assays

These assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified LSD1.

a) Peroxidase-Coupled Assay:

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[6][10]

-

Principle: LSD1-mediated demethylation of a histone peptide substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic or chromogenic substrate to produce a detectable signal.

-

Protocol Outline:

-

Recombinant human LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor.

-

A mono- or di-methylated H3K4 peptide substrate is added to initiate the reaction.

-

HRP and a detection reagent (e.g., Amplex Red) are added.

-

The fluorescence or absorbance is measured over time.

-

IC50 values are calculated from the dose-response curves.

-

b) Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

This is a high-throughput screening-compatible assay that detects the demethylated product.[6]

-

Principle: The assay uses a biotinylated H3K4me1/2 peptide substrate and two antibodies: one labeled with a europium cryptate (donor) that recognizes the histone peptide, and another labeled with a second fluorophore (acceptor) that specifically binds to the demethylated H3K4 product. When both antibodies are bound in proximity, FRET occurs, generating a signal.

-

Protocol Outline:

-

LSD1 enzyme, the inhibitor, and the biotinylated substrate are incubated together.

-

A mixture of the donor and acceptor antibodies is added.

-

After an incubation period, the HTRF signal is read on a compatible plate reader.

-

Cellular Histone Methylation Assays

These assays are used to assess the effect of the inhibitor on histone methylation levels within cells.

a) Western Blotting:

-

Principle: This technique is used to detect global changes in histone methylation.

-

Protocol Outline:

-

Cells are treated with the LSD1 inhibitor or a vehicle control.

-

Histones are extracted from the cell nuclei.

-

Histone extracts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and total H3 (as a loading control).

-

Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.[11][12]

-

b) Chromatin Immunoprecipitation (ChIP):

-

Principle: ChIP is used to determine the enrichment of specific histone marks at particular gene loci.

-

Protocol Outline:

-

Cells are treated with the inhibitor and then cross-linked with formaldehyde.

-

Chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to the histone mark of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of DNA corresponding to specific gene promoters or enhancers is quantified by qPCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to LSD1 and its inhibition.

References

- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]

- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Lsd1-IN-17: A Technical Guide to its Role in Gene Expression and Repression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are crucial regulators of gene expression and cellular identity. Among the key enzymes involved in this intricate network is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] First identified in 2004, LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[2][3] This demethylase activity allows LSD1 to function as both a transcriptional repressor and an activator, depending on its protein partners and the specific histone residue it targets.[2][4]

LSD1 is frequently overexpressed in a wide range of cancers, including prostate, breast, and lung cancer, as well as hematological malignancies like acute myeloid leukemia (AML).[4][5] Its dysregulation is associated with blocking cellular differentiation, promoting proliferation, and contributing to poor prognosis, making it a significant therapeutic target in oncology.[6][7]

Lsd1-IN-17 is a potent, small-molecule inhibitor of LSD1.[8] By blocking the enzymatic activity of LSD1, this compound serves as a powerful chemical probe to investigate the downstream effects of LSD1 inhibition on gene regulation and as a potential lead compound for therapeutic development. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on gene expression and repression, and detailed experimental protocols for its study.

Core Mechanism of LSD1 and this compound

LSD1's primary function is to modulate transcription by altering the methylation status of histone H3. Its effect on gene expression is context-dependent:

-

Gene Repression: As a component of several corepressor complexes, such as CoREST and NuRD, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2).[6][9] Since H3K4 methylation is a hallmark of active or poised gene promoters, its removal by LSD1 leads to transcriptional repression.[3] This is a critical mechanism for silencing lineage-specific genes during development and maintaining cellular identity.[2][10]

-

Gene Activation: In a different context, particularly when interacting with nuclear receptors like the androgen receptor (AR), LSD1 can demethylate H3K9me1/2.[3][11] H3K9 methylation is a repressive mark, so its removal results in transcriptional activation.[1] This dual functionality highlights the complexity of LSD1's regulatory role.

This compound functions by inhibiting the amine oxidase activity of LSD1.[8] This inhibition prevents the demethylation of LSD1's substrates. Consequently, treatment with this compound leads to the accumulation of H3K4me1/2 at the promoters of LSD1-target genes, overriding their repression and leading to gene activation or "de-repression".[12] This can force cells to exit a proliferative state and undergo differentiation, a desirable outcome in many cancers.[12][13]

References

- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Lsd1-IN-17: A Technical Guide for Novel Cancer Cell Line Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the investigation of Lsd1-IN-17, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in novel cancer cell lines. This document outlines the core mechanisms of LSD1 in oncology, presents methodologies for key experiments, and offers a structured approach to data interpretation.

Introduction to LSD1 as a Therapeutic Target in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By removing these methyl marks, LSD1 can either repress or activate gene expression, depending on the associated protein complexes.[2] Overexpression of LSD1 has been documented in a wide array of malignancies, including breast, prostate, lung, and gastric cancers, as well as acute myeloid leukemia (AML).[1][2][3][4][5][6][7] Its elevated expression often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[5]

LSD1 contributes to tumorigenesis through several mechanisms:

-

Oncogene Activation: By demethylating H3K9me1/2, a repressive mark, LSD1 can facilitate the expression of oncogenes.[2]

-

Tumor Suppressor Repression: LSD1 is a core component of several repressive complexes, including the CoREST and NuRD complexes, which silence tumor suppressor genes through H3K4me1/2 demethylation.[8]

-

Regulation of Non-Histone Proteins: LSD1's activity extends beyond histones to include non-histone substrates such as p53, DNMT1, and STAT3, thereby influencing critical cellular processes like apoptosis, DNA methylation, and signal transduction.[2][3][9][10]

-

Involvement in Key Signaling Pathways: LSD1 has been shown to modulate several cancer-associated signaling pathways, including Wnt/β-catenin, PI3K/AKT, and TGF-β.[1][11]

This compound is a next-generation small molecule inhibitor designed for high potency and selectivity against LSD1. This guide provides the necessary protocols and frameworks to evaluate its efficacy and mechanism of action in new cancer models.

Data Presentation: Efficacy of LSD1 Inhibition

Quantitative assessment of a novel inhibitor's potency is fundamental. The following tables provide a template for summarizing the anti-proliferative effects of this compound across a panel of cancer cell lines. Data for representative LSD1 inhibitors from the literature are included for comparative purposes.

Table 1: In Vitro Anti-Proliferative Activity (IC50) of LSD1 Inhibitors

| Cancer Type | Cell Line | This compound IC50 (nM) | ORY-1001 (Iadademstat) IC50 (nM)[6] | GSK2879552 IC50 (nM)[10] |

| Acute Myeloid Leukemia | MV4-11 | [Data to be generated] | 18 | [Data not available] |

| Small Cell Lung Cancer | NCI-H526 | [Data to be generated] | [Data not available] | <25 |

| Breast Cancer | MCF-7 | [Data to be generated] | [Data not available] | [Data not available] |

| Prostate Cancer | LNCaP | [Data to be generated] | [Data not available] | [Data not available] |

| Merkel Cell Carcinoma | MKL-1 | [Data to be generated] | ~10-100 | [Data not available] |

| Neuroblastoma | SH-SY5Y | [Data to be generated] | [Data not available] | [Data not available] |

Table 2: Selectivity Profile of this compound

| Target | This compound IC50 (nM) |

| LSD1 | [Data to be generated] |

| MAO-A | [Data to be generated] |

| MAO-B | [Data to be generated] |

| LSD2/KDM1B | [Data to be generated] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful investigation of this compound.

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits 50% of cell growth.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from the highest desired concentration (e.g., 10 µM) to the lowest (e.g., 0.1 nM). Include a vehicle control (DMSO-only).

-

Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) or MTS reagent to each well. Incubate for 1-4 hours.

-

Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm for resazurin) or absorbance (490 nm for MTS) using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log-transformed drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis for Histone Marks and Pathway Modulation

This protocol assesses the target engagement of this compound and its downstream effects.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for 24-48 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Target Engagement: anti-H3K4me1, anti-H3K4me2, anti-H3K9me1, anti-H3K9me2.

-

Downstream Markers: anti-p21, anti-CDKN1A, anti-β-catenin, anti-c-Myc.

-

Loading Control: anti-β-actin, anti-GAPDH, anti-Total H3.

-

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: High-level workflow for investigating this compound.

Caption: LSD1's role in transcriptional repression and Wnt signaling.

Conclusion

The therapeutic potential of targeting LSD1 in oncology is significant. This compound represents a promising agent in this class of inhibitors. A systematic investigation, employing the methodologies outlined in this guide, is essential to characterize its efficacy and mechanism of action in novel cancer cell lines. The provided protocols, data presentation templates, and visual aids offer a robust framework for researchers and drug development professionals to advance our understanding of LSD1 inhibition and its role in cancer therapy.

References

- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 8. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-17: A Technical Guide to Potential Therapeutic Applications Beyond Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in various pathological processes. While extensively studied in oncology, the therapeutic potential of LSD1 inhibitors is now being explored in a broader range of diseases. This technical guide focuses on Lsd1-IN-17, a potent tranylcypromine-based irreversible inhibitor of LSD1. Although current research on this compound is centered on its anti-cancer properties, its high potency and selectivity profile suggest significant therapeutic potential in non-oncological indications, particularly in neurodegenerative and inflammatory diseases where LSD1 has been implicated as a key pathological driver. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols from foundational studies, and a forward-looking perspective on its potential applications beyond cancer, supported by the broader understanding of LSD1's role in disease.

Introduction to this compound

This compound is a novel, potent, and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A. It belongs to a class of tranylcypromine (TCP) derivatives, which act as mechanism-based inactivators by forming a covalent adduct with the FAD cofactor in the active site of LSD1.[1] The inhibition of LSD1 leads to the re-expression of silenced genes by preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating chromatin structure and gene expression.

While the primary focus of the development of this compound has been on its anti-proliferative effects in cancer cells, the growing body of evidence linking LSD1 to the pathophysiology of neurodegenerative and inflammatory diseases makes a strong case for exploring the therapeutic utility of potent inhibitors like this compound in these areas.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from the primary literature.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (µM) | Source |

| LSD1-CoREST | 0.005 | [1] |

| MAO-A | 0.028 | [1] |

| MAO-B | 0.820 | [1] |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (µM) | Source |

| LNCaP (Prostate Cancer) | Cell Growth Arrest | 17.2 | [1] |

Potential Therapeutic Applications Beyond Cancer

While direct experimental evidence for this compound in non-cancer models is not yet available, its mechanism of action strongly suggests potential therapeutic applications in diseases where LSD1 dysregulation is a contributing factor.

Neurodegenerative Diseases

Recent studies have implicated LSD1 in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and frontotemporal dementia. Pathological tau proteins have been shown to sequester LSD1 in the cytoplasm, leading to its nuclear depletion and subsequent neuronal dysfunction and death. Therefore, modulating LSD1 activity could be a neuroprotective strategy. The high potency of this compound makes it an interesting candidate for investigation in preclinical models of these diseases.

Inflammatory Diseases

LSD1 plays a crucial role in regulating the inflammatory response. In rheumatoid arthritis, LSD1 has been shown to be involved in the activation of CD4+ T cells, which are key drivers of the inflammatory process. Inhibition of LSD1 has been demonstrated to ameliorate disease severity in animal models of arthritis. Given its potent LSD1 inhibitory activity, this compound could potentially modulate the inflammatory cascade in autoimmune and other inflammatory conditions.

Experimental Protocols

The following are detailed experimental methodologies for key experiments cited in the primary literature for this compound and related compounds.

In Vitro LSD1-CoREST Inhibition Assay

-

Principle: A horseradish peroxidase-coupled assay is used to measure the hydrogen peroxide produced during the LSD1-mediated demethylation of a monomethylated histone H3 peptide.

-

Reagents:

-

Recombinant human LSD1-CoREST complex

-

H3K4me1 peptide substrate

-

Horseradish peroxidase

-

Amplex Red reagent

-

This compound or other test compounds

-

-

Protocol:

-

The LSD1-CoREST enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the H3K4me1 peptide substrate.

-

The reaction is allowed to proceed for 30 minutes at 37°C.

-

The reaction is stopped, and the Amplex Red reagent and horseradish peroxidase are added.

-

The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

IC50 values are calculated from the dose-response curves.

-

MAO-A and MAO-B Inhibition Assays

-

Principle: Similar to the LSD1 assay, a horseradish peroxidase-coupled assay is used to measure hydrogen peroxide production from the deamination of specific substrates by MAO-A and MAO-B.

-

Reagents:

-

Recombinant human MAO-A or MAO-B

-

Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

-

Horseradish peroxidase

-

Amplex Red reagent

-

This compound or other test compounds

-

-

Protocol:

-

The MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound.

-

The respective substrate is added to initiate the reaction.

-

The reaction is incubated, and fluorescence is measured as described for the LSD1 assay.

-

IC50 values are determined from the resulting dose-response curves.

-

Cell Growth Arrest Assay

-

Principle: The effect of this compound on the proliferation of cancer cell lines is assessed using a standard cell viability assay.

-

Cell Line: LNCaP (human prostate carcinoma)

-

Reagents:

-

LNCaP cells

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Protocol:

-

LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for 72 hours.

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

-

Luminescence is measured using a microplate reader.

-

IC50 values are calculated based on the reduction in cell viability compared to vehicle-treated control cells.

-

Western Blot Analysis for Histone Methylation

-

Principle: Western blotting is used to detect changes in the levels of specific histone methylation marks (H3K4me2 and H3K9me2) in cells treated with this compound, confirming target engagement.

-

Cell Line: LNCaP cells

-

Reagents:

-

LNCaP cells

-

This compound

-

Lysis buffer

-

Primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control)

-

Secondary antibodies conjugated to horseradish peroxidase

-

Chemiluminescent substrate

-

-

Protocol:

-

LNCaP cells are treated with this compound for a specified time.

-

Cells are harvested, and nuclear extracts are prepared.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibodies overnight.

-

After washing, the membrane is incubated with the appropriate secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

Visualizations

The following diagrams illustrate key concepts related to this compound and its potential applications.

Caption: LSD1 signaling pathway and the effect of this compound.

Caption: Experimental workflow for the evaluation of this compound.

References

An In-depth Technical Guide on Lysine-Specific Demethylase 1 (LSD1) Inhibition as a Therapeutic Strategy for Neurodegenerative Diseases

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] This enzymatic activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, influencing a wide array of cellular processes.[3][4] In the central nervous system, LSD1 is essential for neuronal development, differentiation, and the maintenance of neural stem cells.[3][5]

Recent research has implicated the dysregulation of LSD1 in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD) and frontotemporal dementia (FTD).[6][7] Studies have shown that while the genetic deletion of LSD1 in mice leads to severe neurodegeneration and cognitive deficits, the pharmacological inhibition of its enzymatic activity presents a promising therapeutic avenue.[5][8] In the brains of AD and FTD patients, LSD1 has been found to be mislocalized and associated with pathological protein aggregates like hyperphosphorylated tau.[3][7] This suggests that inhibiting LSD1 could help restore normal gene expression, reduce neuroinflammation, and mitigate neuronal cell death.[5][9]

This technical guide provides a comprehensive overview of the early-stage research into LSD1 inhibition for neurodegenerative diseases. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

A search for the specific compound "Lsd1-IN-17" did not yield any public data or scholarly articles. Therefore, this guide will focus on the broader, well-documented strategy of LSD1 inhibition, with a focus on representative compounds that are under clinical investigation.

Data Presentation: LSD1 Inhibitors in Clinical Development for CNS Disorders

The following table summarizes the key LSD1 inhibitors that have entered clinical trials for neurodegenerative and other central nervous system disorders.

| Compound Name | Other Designations | Mechanism | Developer | Indication(s) | Clinical Phase | Trial Identifier | References |

| Vafidemstat | ORY-2001 | Irreversible, dual LSD1/MAO-B inhibitor | Oryzon Genomics | Mild to Moderate Alzheimer's Disease, Multiple Sclerosis | Phase II | NCT03867253 | [5][9][10][11] |

| TAK-418 | N/A | Irreversible, selective LSD1 inhibitor | Takeda | CNS Disorders (e.g., Kabuki syndrome) | Phase I | NCT04202497 | [9][12] |

Experimental Protocols

The investigation of LSD1's role in neurodegeneration and the efficacy of its inhibitors involves a range of sophisticated experimental methodologies. Below are protocols for key experimental approaches cited in the literature.

Animal Models of Neurodegeneration

-

Objective: To study the in vivo effects of LSD1 deletion or inhibition on disease pathology and cognitive function.

-

Methodology:

-

Genetic Knockout Models: Mice with a conditional deletion of the Lsd1 (Kdm1a) gene in specific brain regions (e.g., hippocampus and cortex) are generated using Cre-Lox recombination technology. These mice are then subjected to behavioral tests to assess spatial ability, memory, and motor coordination.[6][7]

-

Disease-Specific Models: Transgenic mouse models that overexpress proteins associated with human neurodegenerative diseases are utilized. For example, the Tg2576 mouse model, which overexpresses a mutant form of the human amyloid precursor protein (APP), is used to study Alzheimer's-like pathology.[12]

-

Treatment: Animals are administered LSD1 inhibitors (e.g., via oral gavage) over a specified period. Control groups receive a vehicle solution.

-

Analysis: Post-treatment, cognitive and behavioral functions are assessed. Brain tissues are then harvested for histological and molecular analysis to measure levels of pathological markers (e.g., amyloid plaques, tau tangles) and neuroinflammation.[5][9]

-

Immunohistochemistry and Immunofluorescence

-

Objective: To visualize the localization and expression levels of LSD1 and other proteins of interest within brain tissue.

-

Methodology:

-

Tissue Preparation: Brains from animal models or post-mortem human samples are fixed (e.g., in 4% paraformaldehyde), cryopreserved, and sectioned using a cryostat or microtome.

-

Staining: Tissue sections are incubated with primary antibodies specific to the target protein (e.g., anti-LSD1, anti-pTau).

-

Detection: A secondary antibody conjugated to a fluorescent dye or an enzyme (for chromogenic detection) is applied.

-

Imaging: Sections are imaged using confocal or fluorescence microscopy. This technique has been used to demonstrate the mislocalization of LSD1 into neurofibrillary tangles in the brains of Alzheimer's patients.[3][7]

-

Gene Expression Analysis (RNA-Sequencing)

-

Objective: To obtain a global profile of transcriptional changes resulting from LSD1 deletion or inhibition.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from specific brain regions (e.g., hippocampus) of treated and control animals.

-

Library Preparation: mRNA is enriched, fragmented, and converted into a cDNA library suitable for sequencing.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: The resulting sequence data is aligned to a reference genome. Gene set enrichment and pathway analysis are performed to identify neurodegeneration-associated pathways that are significantly altered, such as the re-activation of stem cell genes in the hippocampus of LSD1-depleted mice.[5][13]

-

In Vitro LSD1 Enzymatic Assay

-

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against LSD1.

-

Methodology:

-

Reaction Setup: Recombinant human LSD1 enzyme is incubated with a methylated histone peptide substrate (e.g., H3K4me2) in a reaction buffer.

-

Inhibitor Addition: The test compound (e.g., this compound if it were available) is added at various concentrations. Tranylcypromine is often used as a reference inhibitor.[14][15]

-

Detection: The demethylation reaction produces hydrogen peroxide (H2O2), which can be quantified using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.

-

Data Analysis: The fluorescence signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in LSD1-related neurodegeneration research.

References

- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 gene linked to Alzheimer’s and frontotemporal dementia - Alzheimer's Research UK [alzheimersresearchuk.org]

- 7. Research offers new insight into how brain cells die in Alzheimer's and FTD [news.emory.edu]

- 8. frontiersin.org [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic Inhibitors as Alzheimer’s Disease Therapeutic Agents [jstage.jst.go.jp]

- 13. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 15. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-17 and its Interaction with the CoREST Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). It is a key enzymatic component of the CoREST (Corepressor for RE1-Silencing Transcription factor) complex, which also includes the scaffold protein RCOR1 and histone deacetylases HDAC1 and HDAC2. The LSD1/CoREST complex is a crucial epigenetic regulator, and its dysregulation has been implicated in various cancers, including prostate cancer. Lsd1-IN-17 is a potent inhibitor of LSD1, demonstrating significant potential in cancer therapy by modulating the activity of the LSD1/CoREST complex. This technical guide provides an in-depth overview of this compound, its interaction with the CoREST complex, and its downstream effects, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against the LSD1-CoREST complex and other related enzymes, as well as in a cellular context. The following tables summarize the key quantitative data for this compound.

| Target Enzyme | IC50 (µM) |

| LSD1-CoREST | 0.005[1] |

| MAO-A | 0.028[1] |

| MAO-B | 0.820[1] |

Table 1: Enzymatic Inhibition of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against the LSD1-CoREST complex and the related monoamine oxidases A and B (MAO-A and MAO-B).

| Cell Line | Assay Type | IC50 (µM) |

| LNCaP (Prostate Cancer) | Cell Growth Arrest | 17.2[1] |

Table 2: Cellular Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on the growth of the LNCaP human prostate cancer cell line.

Interaction with the CoREST Complex and Mechanism of Action

LSD1 is a critical component of the CoREST complex, which is recruited to specific gene promoters by transcription factors. Within this complex, LSD1's primary role is to demethylate H3K4me1/2, leading to transcriptional repression. However, in the context of certain transcription factors, such as the androgen receptor (AR), LSD1 can switch its substrate specificity to H3K9me1/2, resulting in transcriptional activation.

This compound acts as a potent inhibitor of the enzymatic activity of LSD1 within the CoREST complex. By blocking the demethylase function of LSD1, this compound can prevent the removal of methyl groups from histone tails, thereby altering gene expression patterns. This inhibition can lead to the reactivation of tumor suppressor genes that are silenced by the LSD1/CoREST complex or the repression of oncogenes that are activated by it.

Signaling Pathways Modulated by this compound

In the context of prostate cancer, this compound has been shown to modulate key signaling pathways that are critical for tumor growth and survival.

Androgen Receptor (AR) Signaling

The androgen receptor is a key driver of prostate cancer. LSD1 acts as a coactivator for AR, promoting the transcription of AR target genes by demethylating H3K9me1/2. Inhibition of LSD1 by compounds like this compound can disrupt this coactivator function, leading to the downregulation of AR target genes and a reduction in AR-driven cell proliferation.[2][3][4][5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibition attenuates androgen receptor V7 splice variant activation in castration resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of lysine-specific demethylase 1 enhances the sensitivity of hormone-sensitive prostate cancer cells to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. LSD1/PRMT6-targeting gene therapy to attenuate androgen receptor toxic gain-of-function ameliorates spinobulbar muscular atrophy phenotypes in flies and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Demethylase LSD1 Regulates Kidney Cancer Progression by Modulating Androgen Receptor Activity [mdpi.com]

Methodological & Application

Lsd1-IN-17: In Vitro Application Notes and Protocols for Cell Culture Experiments

For Research Use Only.

Introduction

Lsd1-IN-17 is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound, a tranylcypromine derivative, has demonstrated significant inhibitory activity against the LSD1-CoREST complex and has shown anti-proliferative effects in cancer cell lines, particularly in prostate cancer.

These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability and target engagement.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| LSD1-CoREST | 0.005 |

| MAO-A | 0.028 |

| MAO-B | 0.820 |

Table 2: Cellular Activity of this compound in Prostate Cancer Cells

| Cell Line | Assay | IC50 (µM) |

| LNCaP | Cell Growth Arrest | 17.2 |

Experimental Protocols

LNCaP Cell Culture Protocol

This protocol describes the standard procedure for maintaining and passaging the LNCaP human prostate cancer cell line.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA (1X)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

-

Cell Maintenance: Culture LNCaP cells in T-75 flasks with 10-15 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Media Change: Replace the culture medium every 2-3 days.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Seed new T-75 flasks at a split ratio of 1:3 to 1:6.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the effect of this compound on the viability of LNCaP cells using a colorimetric MTT assay.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

-

After 24 hours of cell attachment, aspirate the medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-